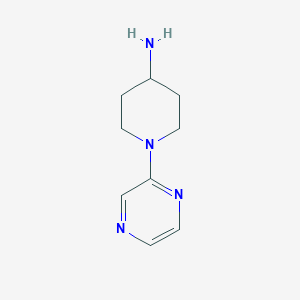

1-(2-Pyrazinyl)-4-piperidinamine

Description

BenchChem offers high-quality 1-(2-Pyrazinyl)-4-piperidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Pyrazinyl)-4-piperidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrazin-2-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-1-5-13(6-2-8)9-7-11-3-4-12-9/h3-4,7-8H,1-2,5-6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIUKRCSLWXOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-1-(2-pyrazinyl)piperidine molecular weight and formula

An In-Depth Technical Guide to 4-Amino-1-(2-pyrazinyl)piperidine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-Amino-1-(2-pyrazinyl)piperidine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, synthesis, analytical characterization, and potential therapeutic applications.

Core Molecular Attributes

4-Amino-1-(2-pyrazinyl)piperidine is a bifunctional molecule featuring a piperidine ring, which is a prevalent scaffold in many pharmaceuticals, and a pyrazine moiety, a nitrogen-containing heterocycle known for its diverse biological activities. The structural combination of these two rings suggests a high potential for this compound as a building block in the design of novel therapeutic agents.

Chemical Structure and Formula

The structure consists of a piperidine ring substituted with an amino group at the 4-position and a pyrazinyl group at the 1-position (the nitrogen atom). The pyrazinyl group is attached via its second carbon atom.

Based on its structure, the molecular and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₄N₄ |

| Molecular Weight | 178.24 g/mol |

| IUPAC Name | 1-(Pyrazin-2-yl)piperidin-4-amine |

Synthesis and Purification

The synthesis of 4-Amino-1-(2-pyrazinyl)piperidine can be achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This common and effective method for forming C-N bonds is widely applicable to the synthesis of N-aryl piperidines.

Synthetic Pathway: Nucleophilic Aromatic Substitution

A plausible and efficient synthetic route involves the reaction of a protected 4-aminopiperidine derivative with 2-chloropyrazine. The use of a protecting group on the 4-amino functionality is crucial to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal under acidic conditions.

The general synthetic workflow is depicted below:

Caption: Synthetic workflow for 4-Amino-1-(2-pyrazinyl)piperidine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (1-(pyrazin-2-yl)piperidin-4-yl)carbamate

-

To a solution of 4-Amino-1-Boc-piperidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 2-chloropyrazine (1.1 eq) and a base, for instance, potassium carbonate (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Step 2: Synthesis of 4-Amino-1-(2-pyrazinyl)piperidine (Final Product)

-

Dissolve the purified intermediate from Step 1 in a solvent like dichloromethane (DCM).

-

Add an acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, dropwise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor for the completion of the deprotection.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the combined organic extracts and concentrate to yield the final product, 4-Amino-1-(2-pyrazinyl)piperidine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 4-Amino-1-(2-pyrazinyl)piperidine. A combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the protons on the pyrazine and piperidine rings. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all nine carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the calculated molecular weight (178.24 m/z for [M+H]⁺). |

| HPLC | Purity assessment and quantification. | A single major peak indicating high purity. |

| FT-IR | Identification of functional groups. | Characteristic absorption bands for N-H (amine) and C-N bonds. |

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method can be developed for purity analysis.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Potential Applications in Drug Discovery

The structural motifs present in 4-Amino-1-(2-pyrazinyl)piperidine suggest its potential utility in various therapeutic areas. Piperidine derivatives are integral to a wide range of pharmaceuticals, while pyrazine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Scaffolding for Kinase Inhibitors

The 1-arylpiperidine structure is a common feature in many kinase inhibitors. The pyrazine ring can engage in hydrogen bonding interactions within the ATP-binding site of various kinases, making this compound a valuable starting point for the development of novel kinase inhibitors for oncology and inflammatory diseases.

Central Nervous System (CNS) Agents

The piperidine ring is a well-established scaffold for CNS-active drugs. The physicochemical properties of 4-Amino-1-(2-pyrazinyl)piperidine may allow it to cross the blood-brain barrier, opening possibilities for its use in developing treatments for neurological and psychiatric disorders.

Conclusion

4-Amino-1-(2-pyrazinyl)piperidine is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is straightforward, and its structure can be readily characterized by standard analytical techniques. The combination of the pharmacologically privileged piperidine ring and the versatile pyrazine moiety makes it an attractive scaffold for the discovery of new therapeutic agents across multiple disease areas. This guide provides a foundational understanding for researchers looking to explore the chemistry and biological activity of this promising molecule.

References

-

PubChem. 4-Amino-1-Boc-piperidine. [Link]

- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

Fathalla, O. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

Methodological & Application

Synthesis of 1-(2-Pyrazinyl)-4-piperidinamine from 1-(2-Pyrazinyl)-4-piperidinone

An Application Note for the Synthesis of 1-(2-Pyrazinyl)-4-piperidinamine

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(2-Pyrazinyl)-4-piperidinamine from its corresponding ketone, 1-(2-Pyrazinyl)-4-piperidinone. The pyrazinylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting various physiological pathways.[1][2] This protocol details a robust and efficient one-pot reductive amination procedure using sodium triacetoxyborohydride (STAB). We delve into the mechanistic rationale behind reagent selection, provide a detailed step-by-step protocol suitable for bench-scale synthesis, and offer a troubleshooting guide to address common experimental challenges. This document is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of the Pyrazinylpiperidine Core

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and marketed pharmaceuticals.[3] When coupled with a pyrazine ring, a bioisostere of pyridine and other aromatic systems, the resulting 1-(2-Pyrazinyl)-4-piperidinamine moiety serves as a versatile building block for constructing complex lead compounds in drug discovery. Its derivatives have shown promise in a range of therapeutic areas, underscoring the importance of reliable synthetic routes to access this key intermediate.[2][4]

The conversion of a ketone to a primary amine is a fundamental transformation in organic synthesis. Among the available methods, direct reductive amination stands out for its efficiency and operational simplicity, often allowing the entire sequence to be performed in a single reaction vessel.[5][6][7] This method avoids the harsh conditions or multi-step procedures required by alternative routes, making it highly valuable in pharmaceutical process development.[7]

This guide focuses on a well-established protocol using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly well-suited for this transformation.[8][9]

The Chemistry of Reductive Amination

Reductive amination is a powerful method for C-N bond formation that converts a carbonyl group into an amine via an imine or iminium ion intermediate.[5][6] The overall process can be dissected into two key stages that occur in situ:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of an amine source (in this case, ammonia from ammonium acetate) on the carbonyl carbon of 1-(2-Pyrazinyl)-4-piperidinone. This forms a transient hemiaminal intermediate, which subsequently dehydrates to yield an imine (or its protonated form, the iminium ion). This step is reversible and often requires mildly acidic conditions to facilitate dehydration.[5]

-

Reduction: A carefully chosen reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine/iminium ion to furnish the final amine product.

The success of this one-pot reaction hinges on the choice of the reducing agent. The ideal reagent must reduce the iminium ion intermediate significantly faster than it reduces the starting ketone.[9]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for this protocol. STAB is a mild hydride donor that is particularly effective for reducing iminium ions. Its steric bulk and attenuated reactivity, compared to reagents like sodium borohydride (NaBH₄), prevent significant reduction of the less-electrophilic ketone starting material.[8][9] It performs optimally in aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Sodium Cyanoborohydride (NaBH₃CN): While also effective, NaBH₃CN is highly toxic and can release hydrogen cyanide gas under acidic conditions, necessitating stringent safety protocols.[8]

-

Catalytic Hydrogenation (H₂/Catalyst): This method is considered a "green" alternative but often requires specialized high-pressure equipment and can sometimes lead to side reactions on sensitive functional groups.[5][6]

Given its high selectivity, operational simplicity, and superior safety profile compared to cyanoborohydride, STAB is the preferred reagent for this application.

Reaction Mechanism

The general mechanism for the reductive amination of a ketone with ammonia is illustrated below.

Caption: General mechanism of reductive amination.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(2-Pyrazinyl)-4-piperidinamine on a 5 mmol scale.

Materials & Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier |

| 1-(2-Pyrazinyl)-4-piperidinone | 191.21 | >95% | Commercial |

| Ammonium Acetate (NH₄OAc) | 77.08 | ACS Reagent, >97% | Commercial |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | Reagent Grade, >95% | Commercial |

| Dichloromethane (DCM), Anhydrous | 84.93 | >99.8%, DriSolv® | Commercial |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | Aqueous Solution | Lab Prepared |

| Brine | - | Aqueous Solution | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous Granular | Commercial |

| Silica Gel | - | 230-400 mesh | Commercial |

| Ethyl Acetate (EtOAc) | 88.11 | HPLC Grade | Commercial |

| Methanol (MeOH) | 32.04 | HPLC Grade | Commercial |

| Triethylamine (TEA) | 101.19 | >99% | Commercial |

Equipment: 100 mL round-bottom flask, magnetic stir bar, magnetic stir plate, nitrogen inlet/outlet, rubber septa, syringes, glass funnel, 250 mL separatory funnel, rotary evaporator, column chromatography setup, TLC plates (silica gel 60 F₂₅₄).

Reaction Parameters

| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Required |

| 1-(2-Pyrazinyl)-4-piperidinone | 191.21 | 5.0 | 1.0 | 0.96 g |

| Ammonium Acetate | 77.08 | 50.0 | 10.0 | 3.85 g |

| Sodium Triacetoxyborohydride | 211.94 | 7.5 | 1.5 | 1.59 g |

| Anhydrous Dichloromethane (DCM) | - | - | - | 50 mL |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-Pyrazinyl)-4-piperidinone (0.96 g, 5.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).

-

Imine Formation: Place the flask under a nitrogen atmosphere. Add anhydrous dichloromethane (50 mL) via syringe. Stir the resulting suspension vigorously at room temperature for 1-2 hours. This pre-stirring period is crucial for allowing the equilibrium to favor the formation of the imine intermediate.

-

Reduction: To the stirring suspension, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 15 minutes. A slight effervescence may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

TLC System: 90:9:1 Ethyl Acetate / Methanol / Triethylamine.

-

Visualization: UV light (254 nm) and/or potassium permanganate stain. The product amine should have a lower Rf value than the starting ketone.

-

-

Workup and Quenching: Once the reaction is complete, carefully quench it by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 30 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel.

-

Eluent: A gradient of 0% to 10% methanol in ethyl acetate, with 0.5% triethylamine added to the mobile phase to prevent product tailing on the acidic silica.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-(2-Pyrazinyl)-4-piperidinamine as a pure solid or oil.

-

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | 1. Insufficient imine formation. 2. Inactive/degraded STAB. | 1. Increase the initial stirring time to 3-4 hours before adding STAB. Consider adding 4Å molecular sieves as a dehydrating agent.[6] 2. Use a fresh bottle of STAB. |

| Formation of Alcohol Byproduct | Reduction of the starting ketone. | This is less common with STAB but can occur.[9] Ensure STAB is added after the imine has had sufficient time to form. Add STAB at 0 °C to moderate its reactivity. |

| Product Streaking on TLC/Column | The basic amine product is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent system. This will neutralize active sites on the silica and improve peak shape. |

| Low Isolated Yield | 1. Product loss during aqueous workup. 2. Incomplete extraction. | 1. The product may have some water solubility. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. 2. Increase the number of extractions (e.g., to 4-5 times). |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Conduct all operations in a certified chemical fume hood.

-

Chemical Hazards:

-

Dichloromethane (DCM): Is a volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Sodium Triacetoxyborohydride (STAB): Is water-reactive and will release flammable hydrogen gas and acetic acid upon contact with water. Handle in a dry environment and quench carefully.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

- Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2018(5), 288-313.

-

MDPI. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Retrieved from [Link]

-

Organic Chemistry Group, University of Leeds. (n.d.). Reductive Amination. Retrieved from [Link]

- Banks, H. D. (1992). Piperidine Synthesis.

- Saleem, M., Taha, M., & Salar, U. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Tropical Journal of Pharmaceutical Research, 16(9), 2199-2207.

- Patel, R. B., Patel, M. R., & Patel, K. C. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Journal of Sciences, Islamic Republic of Iran, 22(1), 45-49.

-

The Pharma Innovation Journal. (2020). Synthesis, biological activity of new pyrazoline derivative. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

University of Glasgow. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

-

Dovepress. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2013).

- Tarasova, Y. A., & Chulkov, D. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12259-12307.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. jocpr.com [jocpr.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Synthesis of tert-butyl (1-(pyrazin-2-yl)piperidin-4-yl)carbamate via SNAr Reaction

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active molecules. Among the most robust and versatile methods for forging these linkages on heteroaromatic scaffolds is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly effective for electron-deficient aromatic systems, such as pyrazines, which are privileged structures found in numerous FDA-approved drugs.

This application note provides a detailed protocol and scientific rationale for the SNAr reaction between 2-chloropyrazine and 4-Boc-aminopiperidine. The resulting product, tert-butyl (1-(pyrazin-2-yl)piperidin-4-yl)carbamate, is a valuable building block in drug development, combining the bioisosteric properties of the pyrazine ring with the versatile piperidine scaffold. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and provide expert insights into critical process parameters and troubleshooting.

The SNAr Reaction Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism, which is distinct from SN1 or SN2 pathways.[1][2] The electron-deficient nature of the pyrazine ring, caused by the inductive effect of the two nitrogen atoms, makes it highly susceptible to nucleophilic attack.[3]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the nucleophile (4-Boc-aminopiperidine) on the carbon atom bearing the leaving group (chloride). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the pyrazine ring, a process significantly aided by the ring's nitrogen atoms.

Step 2: Elimination of the Leaving Group In the second, typically rapid step, the aromaticity of the pyrazine ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.[6] A base is often employed to neutralize the HCl generated in situ, driving the reaction to completion.

Caption: Figure 1: SNAr Reaction Mechanism.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as needed, but molar ratios should be maintained for optimal results.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | CAS No. | Notes |

| 2-Chloropyrazine | 114.53 | 5.0 | 573 mg | 14508-49-7 | Starting Material |

| 4-Boc-aminopiperidine | 200.27 | 5.5 (1.1 eq) | 1.10 g | 79099-07-3 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 (2.0 eq) | 1.38 g | 584-08-7 | Base (finely powdered) |

| Dimethylformamide (DMF) | 73.09 | - | 25 mL | 68-12-2 | Anhydrous Solvent |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Nitrogen/Argon inlet and outlet (optional, but recommended)

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

Reaction Workflow Diagram

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrazine (573 mg, 5.0 mmol), 4-Boc-aminopiperidine (1.10 g, 5.5 mmol), and finely powdered potassium carbonate (1.38 g, 10.0 mmol).

-

Add anhydrous dimethylformamide (25 mL).

-

Scientist's Note: Using finely powdered K₂CO₃ increases its surface area and enhances reaction kinetics. Anhydrous solvent is crucial to prevent unwanted side reactions with water.

-

-

Reaction Execution:

-

Attach a condenser to the flask and place it in a heating mantle. If desired, flush the system with an inert gas like nitrogen or argon.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every 4-6 hours (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.

-

Scientist's Note: The reaction temperature is a critical parameter. Temperatures below 80 °C may result in slow or incomplete conversion, while temperatures above 110 °C can lead to decomposition or side-product formation.

-

-

Workup and Isolation:

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent, 2-chloropyrazine, on TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of cold water. This will precipitate the crude product and dissolve the inorganic salts.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them with brine (2 x 50 mL) to remove residual DMF and water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a solid or viscous oil.

-

-

Purification:

-

Purify the crude material by flash column chromatography on silica gel.

-

A gradient elution system, starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane, is typically effective for separating the product from any unreacted starting material and impurities.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield tert-butyl (1-(pyrazin-2-yl)piperidin-4-yl)carbamate as a white to off-white solid. The expected yield is typically in the range of 75-90%.

-

Scientific Discussion & Troubleshooting

Rationale for Experimental Choices

-

Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal.[4] It is non-nucleophilic, preventing it from competing with the piperidine nucleophile, and is strong enough to neutralize the HCl generated during the reaction. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

-

Choice of Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are essential for SNAr reactions.[4] They can effectively solvate the charged Meisenheimer intermediate, stabilizing it and lowering the activation energy of the first, rate-determining step.

-

Role of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the 4-amino position of piperidine is a crucial protecting group.[7] It prevents the primary amine from acting as a nucleophile, ensuring that the substitution occurs exclusively at the secondary amine of the piperidine ring. This group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) in a subsequent step if the primary amine is needed for further functionalization.[]

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature. 2. Inactive base (e.g., absorbed moisture). 3. Poor quality of reagents or solvent. | 1. Increase reaction temperature to 100-110 °C. 2. Use freshly opened or dried K₂CO₃. Consider using Cs₂CO₃, which is more reactive. 3. Use anhydrous solvent and pure starting materials. |

| Formation of Side Products | 1. Reaction temperature is too high. 2. Presence of water in the reaction. | 1. Lower the temperature to 80-90 °C and increase the reaction time. 2. Ensure all glassware is oven-dried and use an anhydrous grade of DMF. |

| Difficult Purification | 1. Product co-elutes with starting material. 2. Residual DMF in the crude product. | 1. Optimize the TLC solvent system before running the column. A shallower gradient may be required. 2. Ensure thorough washing with brine during workup. A high-vacuum pump can help remove final traces of DMF. |

Conclusion

The SNAr reaction of 2-chloropyrazine with 4-Boc-aminopiperidine is a highly efficient and reliable method for synthesizing a key intermediate for pharmaceutical research. By understanding the underlying mechanism and carefully controlling key parameters such as temperature, solvent, and base, researchers can consistently achieve high yields of the desired product. This protocol provides a robust foundation for scientists in drug development to access this valuable molecular scaffold.

References

-

Bernasconi, C. F. (1980). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA International Journal for Chemistry, 34(1), 1-11. [Link: [Link]]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

-

Ineos. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

-

Li, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1134. [Link: [Link]]

-

Baran, P. S., et al. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

- Chemistry LibreTexts. (n.d.). Aromatic Nucleophilic Substitution.

-

Pearson. (2024). SNAr Reactions of Pyridine. Retrieved from [Link] (Note: Deep link was unavailable, linking to the main publisher page).

-

Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Chem. Commun. Retrieved from [Link]

-

Clark, A. M., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 2(4), 143-148. [Link: [Link]]

-

Roberts, E., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Tetrahedron Letters, 54(39), 5340-5343. [Link: [Link]]

-

Weber, A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2034-2040. [Link: [Link]]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 6. govtpgcdatia.ac.in [govtpgcdatia.ac.in]

- 7. peptide.com [peptide.com]

Application Notes & Protocols: Strategic Use of 1-(2-Pyrazinyl)-4-piperidinamine in Amide Coupling Reactions

Abstract

The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug development.[1] Among the vast array of available building blocks, N-heterocyclic amines present unique challenges and opportunities. This document provides a detailed guide for researchers on the effective use of 1-(2-Pyrazinyl)-4-piperidinamine in amide coupling reactions. We will explore the underlying chemical principles, compare the efficacy of common coupling reagents, provide detailed, step-by-step protocols, and offer a comprehensive troubleshooting guide to empower scientists to overcome common hurdles associated with this versatile, yet sometimes challenging, substrate class.

Introduction: The Significance of 1-(2-Pyrazinyl)-4-piperidinamine

1-(2-Pyrazinyl)-4-piperidinamine is a valuable bifunctional building block in drug discovery. It incorporates two key pharmacophoric elements:

-

A Piperidine Scaffold: A saturated heterocycle prevalent in numerous FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.

-

A Pyrazine Ring: An electron-deficient aromatic heterocycle that can engage in hydrogen bonding and π-stacking interactions, often serving as a key recognition element for biological targets.

The primary amino group at the 4-position of the piperidine ring serves as the key nucleophile for amide bond formation. However, the electron-withdrawing nature of the adjacent pyrazine ring can modulate the nucleophilicity of this amine, making certain standard coupling protocols less effective.[2][3] Understanding this electronic effect is crucial for selecting the optimal reaction strategy.

The Core Principles of Amide Bond Formation

Amide coupling is fundamentally a condensation reaction between a carboxylic acid and an amine. This process requires the activation of the carboxylic acid's carboxyl group to transform the hydroxyl into a better leaving group, thereby facilitating nucleophilic attack by the amine.[1] This activation is mediated by a "coupling reagent."

Caption: A generalized workflow for amide coupling reactions.

The choice of coupling reagent is paramount, especially when dealing with less nucleophilic amines like 1-(2-Pyrazinyl)-4-piperidinamine. The ideal reagent should rapidly generate a highly reactive intermediate that couples efficiently with the amine while minimizing side reactions and racemization if the carboxylic acid is chiral.[4]

Mechanism & Reagent Selection

Two of the most prevalent classes of coupling reagents are carbodiimides (e.g., EDC) and aminium/uronium salts (e.g., HATU). Their mechanisms differ significantly, impacting their suitability for challenging substrates.

EDC/HOBt: The Carbodiimide Pathway

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea. To prevent this and enhance efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used.[6] HOBt traps the O-acylisourea to form a more stable HOBt-active ester, which then reacts with the amine.[6][7]

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

HATU: The Uronium Salt Pathway

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent prized for its high efficiency, especially with hindered or electron-deficient substrates.[4][8] The reaction begins with the formation of a carboxylate anion (via a non-nucleophilic base like DIPEA), which attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[9][10][11] This is rapidly converted into a highly reactive OAt-active ester. The pyridine nitrogen atom in the HOAt moiety is believed to facilitate the final coupling step through a neighboring group effect, stabilizing the transition state.[10][11]

Caption: Mechanism of HATU mediated amide bond formation.[9][10][11]

Reagent Selection Guide

For 1-(2-Pyrazinyl)-4-piperidinamine, the amine's nucleophilicity is slightly diminished. Therefore, a more potent coupling reagent is often the preferred choice to ensure high conversion and reaction rates.

| Reagent System | Strengths | Weaknesses | Best For... |

| HATU / DIPEA | - Very high efficiency and fast kinetics[10][11]- Low rate of racemization[4]- Excellent for hindered or electron-deficient amines[3] | - Higher cost- Potential for guanidinylation side reaction with the amine if stoichiometry is not controlled[9]- Byproducts can be difficult to remove | Difficult couplings, valuable substrates, ensuring high yield and purity. Recommended for 1-(2-Pyrazinyl)-4-piperidinamine. |

| EDC / HOBt | - Lower cost- Water-soluble urea byproduct is easily removed during aqueous workup[5]- Well-established and widely used | - Slower reaction rates compared to HATU- May provide lower yields with challenging amines[2]- HOBt has thermal stability hazards[12] | Routine couplings, large-scale synthesis where cost is a factor, and when the amine is sufficiently nucleophilic. |

| PyBOP / DIPEA | - Similar efficiency to HBTU- Non-toxic alternative to BOP reagent[5] | - Can also cause guanidinylation- Byproduct (HMPA from BOP) is carcinogenic, though PyBOP avoids this[5] | A good alternative to HATU, particularly in solid-phase synthesis. |

Experimental Protocols

Safety First: Amide coupling reagents, particularly uronium salts like HATU, can be potent sensitizers and may have thermal hazards.[12][13][14][15] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: High-Efficiency Coupling using HATU (Recommended)

This protocol provides a general guideline for coupling a generic carboxylic acid with 1-(2-Pyrazinyl)-4-piperidinamine.

Materials:

-

Carboxylic Acid (1.0 eq)

-

1-(2-Pyrazinyl)-4-piperidinamine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

-

Activation: To the stirred solution, add HATU (1.1 eq). Stir for 2 minutes at room temperature. Add DIPEA (3.0 eq) and continue to stir. The solution may change color as the active ester forms. Allow the activation to proceed for 15-20 minutes.

-

Coupling: Add a solution of 1-(2-Pyrazinyl)-4-piperidinamine (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the carboxylic acid is consumed (typically 2-6 hours).

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the desired amide.

Protocol 2: Economical Coupling using EDC/HOBt

Materials:

-

Carboxylic Acid (1.0 eq)

-

1-(2-Pyrazinyl)-4-piperidinamine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

Triethylamine (TEA) or DIPEA (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

Procedure:

-

Preparation: In a clean, dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 1-(2-Pyrazinyl)-4-piperidinamine (1.1 eq) in anhydrous DCM or DMF.

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to minimize side reactions.

-

Activation & Coupling: Add the base (TEA or DIPEA, 2.5 eq), followed by the solid EDC·HCl (1.2 eq) portion-wise.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

-

Workup & Purification: Follow the same workup and purification steps as described in Protocol 1. The urea byproduct from EDC is water-soluble and should be efficiently removed during the aqueous washes.[5]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Insufficiently reactive coupling reagent.2. Presence of moisture in the solvent or reagents.3. Amine is protonated and non-nucleophilic.4. Steric hindrance. | 1. Switch from EDC/HOBt to HATU or another potent uronium salt.[3]2. Use anhydrous solvents and dry reagents thoroughly.3. Ensure sufficient non-nucleophilic base (e.g., DIPEA) is present to deprotonate both the carboxylic acid and any amine salts.4. Increase reaction temperature (e.g., to 40-50 °C) or prolong reaction time. |

| Starting Material Remains | 1. Incomplete activation of the carboxylic acid.2. Reaction time is too short. | 1. Increase equivalents of coupling reagent and base (e.g., 1.2 eq HATU, 4.0 eq DIPEA).2. Allow the reaction to run for a longer period (up to 24 hours), monitoring periodically. |

| Multiple Impurity Spots on TLC | 1. Side reaction of the amine (e.g., guanidinylation with excess HATU).2. Degradation of starting materials or product.3. Formation of N-acylurea (with EDC). | 1. Add the amine after the carboxylic acid has been pre-activated with HATU for 15-20 min. Do not use a large excess of HATU.[9]2. Run the reaction at a lower temperature (e.g., 0 °C to RT).3. Ensure HOBt is used with EDC and that the reaction temperature is controlled. |

| Difficulty in Purification | 1. Byproducts (e.g., tetramethylurea from HATU, HOBt) co-elute with the product. | 1. Perform a thorough aqueous workup. Multiple washes with saturated NaHCO₃ and brine are critical.2. For HATU reactions, a dilute acid wash (e.g., 1M HCl) can help remove basic byproducts, provided the product is stable to acid.3. Optimize chromatography conditions (try different solvent systems or use a shallower gradient). |

References

-

HATU - Wikipedia. Wikipedia. [Link]

-

HATU coupling. . [Link]

-

Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Bonding with Caution: Understanding the Hazards of Peptide Couplers. American Chemical Society. [Link]

-

NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. ResearchGate. [Link]

-

NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Oxford Academic. [Link]

-

N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. PMC. [Link]

-

Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

-

An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Publications. [Link]

-

Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

-

An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC. [Link]

-

N-Heterocyclic Carbene Based Ruthenium-Catalyzed Direct Amide Synthesis from Alcohols and Secondary Amines: Involvement of Esters. ACS Publications. [Link]

-

EDC-HOBt Amide coupling workup help. Reddit. [Link]

-

Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

-

Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling. Thieme. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Amide coupling. Reddit. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Amine to Amide (Coupling). Common Organic Chemistry. [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

-

Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 5. bachem.com [bachem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HATU - Wikipedia [en.wikipedia.org]

- 11. HATU coupling | www.wenxuecity.com [wenxuecity.com]

- 12. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

- 13. acs.org [acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Evaluation of Pyrazinyl-Piperidine M4 Receptor Antagonists

Abstract & Therapeutic Rationale

The muscarinic acetylcholine receptor subtype 4 (M4) has emerged as a critical target for the treatment of movement disorders, specifically Parkinson’s disease (PD) and dystonia.[1][2] Unlike M1 or M3 receptors which mediate peripheral cholinergic side effects, M4 is highly expressed in the striatum where it acts as an inhibitory autoreceptor on cholinergic interneurons and opposes dopamine D1 receptor signaling.

Therapeutic Logic: In PD, dopamine depletion leads to cholinergic overactivity. M4 antagonists block this overactivity, potentially restoring motor balance without the psychotomimetic side effects associated with non-selective anticholinergics.[3]

The Scaffold Advantage: This guide focuses on the pyrazinyl-piperidine scaffold. Replacing the traditional phenyl or pyridyl ring with a pyrazine moiety offers distinct medicinal chemistry advantages:

-

Reduced Basicity: Pyrazine nitrogens (

) are significantly less basic than pyridines, reducing the risk of lysosomal trapping and P-glycoprotein (P-gp) efflux, thereby enhancing Blood-Brain Barrier (BBB) penetration. -

Metabolic Stability: The electron-deficient pyrazine ring is resistant to oxidative metabolism (CYP450), prolonging half-life.

Chemical Strategy: Retrosynthetic Analysis

The synthesis strategy prioritizes modularity to facilitate Structure-Activity Relationship (SAR) studies. The core scaffold is constructed via the formation of the C–N bond between the piperidine nitrogen and the pyrazine ring.

Key Synthetic Pathways[4]

-

Pathway A (Nucleophilic Aromatic Substitution -

): Preferred for electron-deficient chloropyrazines. It is atom-economical and requires no heavy metals. -

Pathway B (Buchwald-Hartwig Amination): Required when the pyrazine ring bears electron-donating groups (EDGs) that deactivate the ring toward

.

Diagram 1: Synthetic Workflow

Caption: Modular synthesis of pyrazinyl-piperidine M4 antagonists via SNAr or Pd-catalyzed coupling.

Detailed Experimental Protocols

Protocol A: Scaffold Assembly via (Standard)

This method is robust for 2-chloropyrazine and 2,3-dichloropyrazine.

Materials:

-

2-Chloropyrazine (1.0 equiv)[4]

-

Piperidine derivative (e.g., Ethyl isonipecotate) (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMSO or DMF (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 2-chloropyrazine (5.0 mmol) and the piperidine derivative (6.0 mmol) in DMSO (5 mL).

-

Base Addition: Add

(10.0 mmol) in a single portion. -

Reaction: Seal the vial and heat to 100°C for 4–6 hours. Note: Microwave irradiation at 120°C for 20 minutes can replace conventional heating for high-throughput synthesis.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).

-

Solid Product: If a precipitate forms, filter and wash with water.

-

Oil Product: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Functionalization (Amide Coupling)

Many M4 antagonists require a lipophilic amide at the piperidine 4-position to engage the orthosteric binding pocket.

Reaction: Hydrolysis of the ester (from Protocol A) followed by amide coupling.

-

Hydrolysis: Treat the ethyl ester intermediate with LiOH (3 equiv) in THF/Water (3:1) at RT for 2 hours. Acidify to pH 3 to precipitate the carboxylic acid.

-

Coupling:

-

Dissolve the carboxylic acid (1.0 equiv) in DCM.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min.

-

Add the desired amine (e.g., benzylamine or aniline derivative) (1.1 equiv).

-

Stir at RT for 12 hours.

-

Validation: Verify structure via

-NMR (look for pyrazine protons at

-

Biological Validation: Functional cAMP Assay

Since M4 is a

Assay Platform: GloSensor™ (Promega) or HTRF (Cisbio).[5]

Assay Logic & Controls

-

Agonist Control: Acetylcholine (ACh)

Low cAMP signal. -

Antagonist Mode: ACh + Test Compound

High cAMP signal (Signal Restoration). -

Constitutive Activity Check: Test compound alone (to rule out Inverse Agonism vs. Neutral Antagonism).

Diagram 2: Antagonist Assay Principle

Caption: Mechanism of Gi-coupled antagonist assay. Antagonists block the Gi-mediated inhibition of Adenylyl Cyclase.[5][7]

Protocol: cAMP Inhibition Reversal

Cell Line: CHO-K1 or HEK293 stably expressing human M4 receptor.

-

Seeding: Plate cells (2,000 cells/well) in 384-well white plates. Incubate overnight.

-

Pre-incubation: Add Test Compounds (11-point dilution series) to cells. Incubate for 15 minutes at 37°C.

-

Reference Antagonist: Atropine (non-selective) or PD-102807 (M4 selective).

-

-

Stimulation: Add a mixture of Forskolin (final conc. 10

) and Acetylcholine (EC80 conc., typically 100 nM). -

Detection: Incubate for 30–60 minutes. Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate for HTRF).

-

Analysis: Measure FRET signal.

-

Data Calculation: Normalize data to "Forskolin Only" (100% response) and "Forskolin + ACh" (0% response).

-

Calculate

(potency) and

-

Data Summary & Troubleshooting

| Variable | Observation | Diagnosis/Solution |

| Synthesis | Low yield in | Pyrazine is not electrophilic enough. Switch to Method B (Pd-catalyzed) or use microwave heating. |

| Synthesis | Incomplete conversion | Water in solvent. Ensure DMSO/DMF is anhydrous; |

| Assay | High background signal | Cell density too high. Titrate cells to ensure cAMP levels are within the linear range of the standard curve.[8] |

| Assay | No window with Agonist | Receptor expression lost. Verify M4 surface expression via flow cytometry or radioligand binding ( |

References

-

M4 Receptor in Movement Disorders: Bubser, M., et al. (2014). Selective activation of M4 muscarinic acetylcholine receptors reverses motor deficits in Parkinson's disease models.[2][3] Neuropsychopharmacology. [Link]

-

Pyrazine Synthesis Protocols: Beutner, G. L., et al. (2018). Nucleophilic Aromatic Substitution of Pyrazines.[4] Journal of Organic Chemistry. [Link]

-

M4 Antagonist Characterization: Gentry, P. R., et al. (2010). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists.[2] Journal of Medicinal Chemistry. [Link]

-

GPCR Assay Guidance: National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Measurement of cAMP for Gαi Protein-Coupled Receptors. [Link]

-

Buchwald-Hartwig Amination on Heterocycles: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Sources

- 1. Investigators eye new target for treating movement disorders - Vanderbilt Health [news.vumc.org]

- 2. biorxiv.org [biorxiv.org]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What are M4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 1-(2-Pyrazinyl)-4-piperidinamine in DMSO

Welcome to the technical support center for improving the solubility of 1-(2-Pyrazinyl)-4-piperidinamine in Dimethyl Sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this compound for their experimental needs. Here, we provide a comprehensive, question-and-answer-based resource with troubleshooting guides and detailed protocols to help you achieve a clear and stable solution.

Understanding the Molecule: 1-(2-Pyrazinyl)-4-piperidinamine

-

Pyrazine Moiety : The pyrazine ring is a heterocyclic aromatic compound containing two nitrogen atoms. This structure imparts polarity and the potential for hydrogen bonding, which generally favors solubility in polar solvents like DMSO.[1]

-

Piperidinamine Moiety : The piperidinamine portion of the molecule contains a basic amine group. The basicity of this group can be a key factor in its solubility, particularly when considering pH adjustments or the use of acidic co-solvents. For similar piperazine-containing compounds, the pKa of the basic nitrogen is a critical determinant of its protonation state and, consequently, its interaction with solvents.[2][3][4]

-

Overall Structure : The combination of these moieties results in a molecule with both polar and non-polar regions. Its solubility in DMSO, a highly polar aprotic solvent, is generally expected to be good.[5][6] However, factors such as the compound's crystalline structure and potential for strong intermolecular interactions can sometimes lead to solubility challenges.

Troubleshooting Guide: Achieving a Clear Solution

This section provides a systematic approach to improving the solubility of 1-(2-Pyrazinyl)-4-piperidinamine in DMSO. The following workflow diagram illustrates the recommended steps.

Caption: A stepwise workflow for troubleshooting the solubility of 1-(2-Pyrazinyl)-4-piperidinamine in DMSO.

Frequently Asked Questions (FAQs)

Q1: I've added 1-(2-Pyrazinyl)-4-piperidinamine to DMSO at my desired concentration, but it's not dissolving completely. What should I do first?

A1: The first step is to ensure you've provided enough mechanical energy to break down any initial aggregates.

-

Initial Step: Vortexing. Vigorously vortex the solution for 1-2 minutes. For many compounds, this is sufficient to achieve dissolution.

Q2: Vortexing didn't work. What's the next step?

A2: If mechanical agitation alone is insufficient, you can introduce thermal energy.

-

Gentle Warming. Warm the solution to a temperature between 30-40°C.[7] It is crucial not to overheat, as this could lead to degradation of the compound. A water bath is a good way to control the temperature. After warming, vortex the solution again. While DMSO itself is stable up to 100°C, the stability of your compound is the limiting factor.[1]

Q3: I've tried warming and vortexing, but there are still undissolved particles. What else can I try?

A3: Sonication is another effective method for providing the energy needed to dissolve a stubborn compound.

-

Sonication. Place the vial in a sonicator bath for 5-15 minutes.[7] The high-frequency sound waves will help to break apart the crystal lattice of the compound and facilitate its interaction with the DMSO. Be aware that prolonged sonication can also generate heat, so monitor the temperature of the water bath.

Q4: Even after sonication, my compound is not fully dissolved. Are there other options?

A4: If physical methods are not sufficient, you can modify the solvent environment by using a co-solvent.

-

Co-solvents. The addition of a small amount of a suitable co-solvent can significantly improve solubility. Given the basic nature of the piperidinamine moiety, a slightly acidic co-solvent may be beneficial. However, for general purposes, other polar aprotic or protic solvents can be tested.

-

N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be an effective co-solvent.

-

Ethanol: As a polar protic solvent, ethanol can offer different solvation properties that may be beneficial.

-

A Note on pH: While adjusting the pH of a DMSO stock is not standard practice, if you are preparing a solution for dilution into an aqueous buffer, preparing the compound in a slightly acidic buffer before adding DMSO could be a viable strategy. However, the stability of the compound under acidic conditions must be considered.

-

Q5: I have a clear stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A5: This is a common issue known as "antisolvent precipitation." It occurs because the compound is much less soluble in the aqueous medium than in the DMSO stock.

-

Strategies to Prevent Precipitation:

-

Lower the Stock Concentration: If possible, prepare a more dilute stock solution in DMSO.

-

Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous medium, first, create an intermediate dilution in a smaller volume of the medium with vigorous mixing. Then, add this to the final volume.

-

Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your experimental medium (e.g., 0.5% instead of 0.1%) may keep the compound in solution. However, you must verify the tolerance of your experimental system (e.g., cells) to the higher DMSO concentration.[8]

-

Use of Co-solvents in the Final Medium: The presence of a small amount of a biocompatible co-solvent in your aqueous medium, such as PEG-400 or propylene glycol, can sometimes help maintain solubility.

-

Experimental Protocols

Protocol 1: Standard Dissolution in DMSO

-

Weigh the desired amount of 1-(2-Pyrazinyl)-4-piperidinamine into a sterile, appropriate-sized vial.

-

Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

-

Cap the vial tightly and vortex at room temperature for 2 minutes.

-

Visually inspect the solution against a dark background to ensure no undissolved particles are present.

Protocol 2: Enhanced Dissolution with Heat and Sonication

-

Follow steps 1 and 2 from Protocol 1.

-

If the compound is not fully dissolved after vortexing, place the vial in a water bath pre-heated to 37°C for 10 minutes.[7]

-

Remove the vial from the water bath and vortex for 1 minute.

-

If undissolved particles remain, place the vial in a sonicator bath at room temperature for 10-15 minutes.

-

After sonication, vortex the solution again and visually inspect for clarity.

Protocol 3: Utilizing a Co-solvent

-

Determine the appropriate co-solvent (e.g., DMF or Ethanol).

-

Prepare a stock solution of 1-(2-Pyrazinyl)-4-piperidinamine in the chosen co-solvent at a concentration higher than your final desired concentration in the DMSO/co-solvent mixture.

-

In a separate vial, add the required volume of DMSO.

-

While vortexing the DMSO, slowly add the co-solvent stock solution to the DMSO to reach the final desired concentration and volume.

-

Visually inspect the final solution for clarity.

Table 1: Summary of Troubleshooting Techniques and Considerations

| Technique | Procedure | Rationale | Key Considerations |

| Vortexing | Vigorous mixing for 1-2 minutes. | Provides mechanical energy to break up compound aggregates. | Ensure the vial is capped tightly. |

| Gentle Warming | Heat solution to 30-40°C. | Increases kinetic energy, aiding the dissolution process. | Do not exceed temperatures that could cause compound degradation. |

| Sonication | Use of an ultrasonic bath for 5-15 minutes. | High-frequency sound waves disrupt the crystal lattice. | Can generate heat; monitor temperature. |

| Co-solvents | Addition of a secondary solvent (e.g., DMF, Ethanol). | Modifies the polarity and solvating properties of the solvent system. | Ensure co-solvent is compatible with the downstream application. |

Understanding Solvation in DMSO

The exceptional solvating power of DMSO stems from its highly polar nature and its ability to act as both a hydrogen bond acceptor and to disrupt the crystal lattice of solutes.[5][6]

Caption: The process of dissolving 1-(2-Pyrazinyl)-4-piperidinamine in DMSO involves overcoming the crystal lattice energy and is favored by the release of solvation energy.

References

-

How do I make a stock solution of a substance in DMSO? ResearchGate. Available at: [Link]

-

GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. Available at: [Link]

-

DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing. Gaylord Chemical. Available at: [Link]

-

Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]

-

Making a stock solution for my drug using DMSO. Protocol Online. Available at: [Link]

-

Dimethyl sulfoxide. Wikipedia. Available at: [Link]

-

DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical. Available at: [Link]

-

Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Available at: [Link]

-

1-(2-Pyridyl)piperazine. PubChem. Available at: [Link]

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Available at: [Link]

-

2-Pyrazinamine, N-4-piperidinyl-, hydrochloride (1:2) Properties. EPA. Available at: [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at: [Link]

-

Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available at: [Link]

-

Piperazine. NIST WebBook. Available at: [Link]

-

The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

-

Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Table-1-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/08b9e6f3b0f5b1d5c7c8e9b6c0e8a7f7f3d5e2e1/figure/0]([Link]

-

pK a values of common substituted piperazines. ResearchGate. Available at: [Link]

-

Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. PubMed. Available at: [Link]

-

Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. PMC. Available at: [Link]

-

SUPPORTING INFORMATION. Available at: [Link]

-

Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. Available at: [Link]

-

Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC. Available at: [Link]

-

Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. uregina.ca [uregina.ca]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. emulatebio.com [emulatebio.com]

- 8. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting low yields in SNAr synthesis of pyrazinyl-piperidines

Topic: Troubleshooting Low Yields in SNAr Synthesis of Pyrazinyl-Piperidines Ticket ID: #PYZ-PIP-SNAR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

You are likely targeting the pyrazinyl-piperidine scaffold as a core pharmacophore for GPCR or kinase modulation. While the nucleophilic aromatic substitution (SNAr) of chloropyrazines with piperidines appears deceptively simple, it is prone to "silent failures"—where starting materials are consumed but product isolation is negligible.

This guide moves beyond generic advice to address the specific electronic and physicochemical traps of the diazine system.

Part 1: Diagnostic Framework (The Triage)

Before optimizing reaction conditions, you must distinguish between reactivity failure (chemistry) and isolation failure (work-up).

Diagnostic Logic Tree

Use the following flow to pinpoint the bottleneck.

Figure 1: Diagnostic logic for categorizing yield loss in pyrazine aminations.

Part 2: Reactivity & Mechanism (The "Why")

FAQ: Why is my chloropyrazine inert compared to chloropyrimidine?

Answer: The "Diazine Reactivity Gap." In SNAr, the rate-determining step is often the nucleophilic attack forming the Meisenheimer complex. The ring must stabilize the negative charge.

-

Pyrimidines (1,3-diazine): The two nitrogens are meta to each other, allowing both to stabilize the negative charge via resonance during attack at C2 or C4.

-

Pyrazines (1,4-diazine): The nitrogens are para. When a nucleophile attacks C2, only the nitrogen at N1 can effectively stabilize the negative charge. The stabilization energy is significantly lower, making the activation energy (

) higher [1].

The Mechanism & The "Proton Sponge" Trap

A common failure mode in piperidine reactions is proton sequestration . As the reaction proceeds, HCl is generated. If you use only 1 equivalent of piperidine, the generated HCl protonates the remaining piperidine, rendering it non-nucleophilic.

Stoichiometry Rule: You generally need 2.5 eq of piperidine (or 1 eq piperidine + 2 eq DIPEA/TEA) to drive the reaction to completion.

Figure 2: SNAr pathway highlighting the requirement for excess base.

Part 3: Experimental Protocols

Method A: Thermal SNAr (Standard)

Best for: Activated pyrazines (e.g., 3-cyano-2-chloropyrazine).

-

Solvent: Dissolve chloropyrazine (1.0 eq) in DMSO or NMP (0.5 M). Note: Avoid EtOH/MeOH if high temps (>100°C) are needed to prevent alkoxide competition.

-

Base: Add DIPEA (3.0 eq) or excess piperidine.

-

Heat: Stir at 100–120°C for 4–16 hours.

-

Monitor: Check LCMS. If conversion <50% after 4h, move to Method B.

Method B: Microwave-Assisted Synthesis (High Energy)

Best for: Unactivated 2-chloropyrazines or sterically hindered piperidines. Microwave irradiation is superior for aminopyrazines, often reducing reaction times from hours to minutes [2].

-

Vessel: 2-5 mL microwave vial.

-

Load: Chloropyrazine (1.0 eq), Piperidine (2.5 eq).

-

Solvent: Water (yes, water) or NMP .

-

Why Water? Under microwave conditions, water acts as a pseudo-organic solvent at high T/P. The addition of KF (Potassium Fluoride) can accelerate the reaction via the "element effect" (in situ Halex reaction Cl -> F -> Amine) [3].

-

-

Conditions: 150–170°C for 10–20 minutes (High Absorption).

Method C: Buchwald-Hartwig Amination (The "Nuclear Option")

Best for: Electron-rich pyrazines (e.g., 3-methoxy-2-chloropyrazine) where SNAr is electronically deactivated.

| Component | Recommendation | Rationale |

| Catalyst | Pd2(dba)3 or Pd-PEPPSI-IPr | Robust Pd(0) sources. |

| Ligand | Xantphos or BINAP | Bidentate ligands prevent catalyst poisoning by the pyrazine nitrogens. |

| Base | Cs2CO3 or NaOtBu | Strong inorganic base required. |

| Solvent | Dioxane or Toluene | Non-coordinating, high boiling point. |

Part 4: Isolation (The Hidden Killer)

Scenario: LCMS shows 100% conversion, but you isolate <10% yield after extraction. Cause: Pyrazinyl-piperidines are amphiphilic . The basic nitrogen of the piperidine (pKa ~8-9 in product) and the polar pyrazine ring make the molecule highly water-soluble, especially at acidic or neutral pH.

The "Salting Out" Work-up Protocol

Do NOT use a standard dilute HCl wash; you will protonate your product and lose it to the aqueous layer.

-

Quench: Pour reaction mixture into water (5x reaction volume).

-

pH Adjustment: Adjust aqueous layer to pH > 10 using saturated Na2CO3 or 1N NaOH. Crucial: Keep the piperidine nitrogen deprotonated.

-

Saturation: Add solid NaCl until the aqueous layer is saturated (brine). This disrupts the hydration shell of the pyrazine (Salting Out).

-

Extraction: Extract with IPA/CHCl3 (1:3 ratio) or DCM . Avoid EtOAc (often too polar/miscible for efficient pyrazine extraction).

-

Drying: Dry organic layer over Na2SO4 (not MgSO4, which can act as a Lewis acid with pyrazines).

References

-

Evaluation of Heterocyclic Reactivity in SNAr: Detailed kinetic studies on diazine reactivity order (Pyrimidine > Pyrazine > Pyridine). Journal of Organic Chemistry.

-

Microwave-Assisted Synthesis of Aminopyrazines: Comparison of thermal vs. microwave yields in heteroaryl amination. Molecules.

-

Green SNAr in Water: Use of KF and water for activating chloropyrazines. Chemistry - A European Journal.

-

Buchwald-Hartwig vs SNAr: Strategic selection between Pd-catalysis and SNAr for electron-rich heterocycles. Organic Process Research & Development.

Technical Support Center: Purification of Polar Aminopiperidine Derivatives

Welcome to the Technical Support Center for the purification of polar aminopiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying these often-recalcitrant compounds. The inherent basicity of the piperidine nitrogen, coupled with the presence of polar functional groups, frequently leads to purification difficulties such as poor chromatographic resolution, peak tailing, and low recovery. This resource provides practical, in-depth troubleshooting advice and detailed protocols to help you achieve your desired purity with confidence.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of polar aminopiperidine derivatives in a question-and-answer format.

Q1: My aminopiperidine derivative is showing severe peak tailing on a standard silica gel column. What's happening and how can I fix it?

A: Peak tailing is a classic problem when purifying basic compounds like aminopiperidines on normal-phase silica gel.[1] The root cause is the strong interaction between the basic nitrogen of your aminopiperidine and the acidic silanol groups (Si-OH) on the silica surface.[1] This leads to a non-ideal chromatographic process, resulting in broad, tailing peaks and poor separation.

Troubleshooting Steps:

-

Mobile Phase Modification: The most direct way to mitigate this issue is to add a basic modifier to your eluent. This additive will compete with your compound for the acidic sites on the silica.

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common choices. Start by adding 0.1-1% (v/v) to your mobile phase.[1]

-

Ammonia Solution: For very basic compounds, a solution of 7N ammonia in methanol can be used as a polar modifier in your eluent system (e.g., Dichloromethane/Methanol/Ammonia).

-

-

Alternative Stationary Phases:

-

Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina is generally preferred for this application.

-

Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for the separation of basic compounds.[2] This can also be used in HILIC mode.[2]

-

-

Reverse-Phase Chromatography: For moderately polar aminopiperidines, reverse-phase chromatography on a C18 column can be a superior alternative. The use of an acidic mobile phase modifier is often necessary to ensure good peak shape.

Q2: My polar aminopiperidine derivative doesn't stick to my C18 reverse-phase column and elutes in the void volume. What are my options?

A: This is a common issue for highly polar compounds. They are too hydrophilic to be retained by the nonpolar C18 stationary phase and are swept through the column with the mobile phase.[4][5][6]

Troubleshooting Steps:

-